molecular formula C13H3F23O5 B1295436 Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid, methyl ester CAS No. 39187-47-8

Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid, methyl ester

Cat. No.: B1295436
CAS No.: 39187-47-8
M. Wt: 676.12 g/mol
InChI Key: POFXNOHVAKKASZ-UHFFFAOYSA-N
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Description

Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid, methyl ester (CAS 39187-47-8; C₁₃H₃F₂₃O₅; MW 676.12 g/mol) is a methyl ester derivative of perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid (HFPO-TeA), a perfluoroalkyl ether carboxylic acid (PFECA) used as a replacement for legacy per- and polyfluoroalkyl substances (PFAS) like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) . This compound belongs to the GenX family of chemicals, characterized by ether-linked fluorinated carbon chains and terminal carboxylic acid or ester groups. Its esterification alters physicochemical properties such as volatility, solubility, and metabolic pathways compared to the acid form .

Properties

IUPAC Name

methyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H3F23O5/c1-38-2(37)3(14,7(19,20)21)39-12(33,34)5(17,9(25,26)27)41-13(35,36)6(18,10(28,29)30)40-11(31,32)4(15,16)8(22,23)24/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFXNOHVAKKASZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H3F23O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30880418
Record name Methylperfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30880418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

676.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39187-47-8
Record name Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039187478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylperfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30880418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoate
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Preparation Methods

Esterification Reaction

One of the most common methods for synthesizing this compound is through an esterification reaction involving perfluorinated alcohols and carboxylic acids.

  • Reagents : 1H,1H-perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol and sodium hydride.

  • Procedure :

    • The alcohol is reacted with a carboxylic acid in the presence of a tertiary amine (e.g., triethylamine) as an acid absorber.
    • The reaction is typically conducted in an aprotic solvent such as methylene chloride at room temperature.

Chromatographic Purification

Following the esterification reaction, purification is essential to isolate the desired product from by-products and unreacted materials.

  • Method :
    • The crude reaction mixture is subjected to silica gel column chromatography.
    • A solvent mixture (e.g., methylene chloride/hexane) is used for elution to separate the desired methyl ester from other components.

Refluxing with Sodium Hydroxide

In some cases, a sodium hydroxide solution can be added to enhance the reaction conditions.

  • Procedure :
    • A solution of sodium hydroxide in water is gently warmed with the reaction mixture.
    • This step can help in achieving complete conversion of reactants into products.

The yield of perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid, methyl ester can vary based on the specific conditions employed during synthesis. Typical yields range from moderate to high depending on factors such as temperature control and purity of reagents.

Characterization Techniques

The characterization of synthesized compounds is crucial for confirming their structure and purity. Common techniques include:

Table 1: Summary of Preparation Methods

Method Key Reagents Conditions Purification Technique
Esterification Perfluorinated alcohols Room temperature Silica gel chromatography
Reflux with Sodium Hydroxide Sodium hydroxide solution Gentle heating Silica gel chromatography

The preparation of this compound involves careful selection of reagents and conditions to ensure high yield and purity. The methods discussed provide a comprehensive overview of current practices in synthesizing this important fluorinated compound. Further research may explore alternative synthesis routes or modifications to existing methods to enhance efficiency or reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various fluorinated acids, while substitution reactions can produce a range of fluorinated derivatives .

Scientific Research Applications

Environmental Science

Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid, methyl ester is utilized in environmental testing and monitoring due to its properties as a persistent organic pollutant. It is often studied for its behavior in soil and water systems.

Case Study: PFAS Reaction Library Development

A recent study focused on developing a PFAS reaction library to identify plausible transformation pathways of perfluoroalkyl substances (PFAS) like perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid in environmental and biological systems. The research highlighted the compound's persistence and potential ecological impacts .

Chemical Manufacturing

This compound serves as an intermediate in the synthesis of other fluorinated compounds. Its unique structure allows it to act as a surfactant or emulsifier in various chemical processes.

Data Table: Chemical Properties for Manufacturing

PropertyValue
Boiling Point193-196°C
Density1.6 g/cm³
SolubilityChloroform (sparingly)
Storage Temperature+4°C

Pharmaceutical Applications

The compound has been investigated for its potential use in drug delivery systems due to its unique physicochemical properties that can enhance the bioavailability of therapeutic agents.

Case Study: Drug Delivery Systems

Research has indicated that perfluoro compounds can improve the solubility and stability of drugs in aqueous environments. This property is crucial for developing effective drug formulations .

Material Science

In material science, perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid is used to create coatings with water and oil repellency. These coatings are beneficial for textiles and industrial applications where resistance to stains and moisture is required.

Data Table: Performance Characteristics of Coatings

Coating TypeWater RepellencyOil Repellency
Standard CoatingModerateLow
Perfluorinated CoatingHighHigh

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar PFECA Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional distinctions among HFPO-TeA, its methyl ester, and related PFECAs:

Compound CAS Formula Functional Group Molecular Weight (g/mol) Key Features
HFPO-TeA (acid) 65294-16-8 C₁₂F₂₃O₅ Carboxylic acid 662.11 Ether-linked fluorinated backbone; thyroid/liver toxicity in rodents
HFPO-TeA methyl ester 39187-47-8 C₁₃H₃F₂₃O₅ Methyl ester 676.12 Increased volatility; potential metabolic precursor to HFPO-TeA
GenX (HFPO-DA) 13252-13-6 C₆HF₁₁O₃ Ammonium salt 330.09 Shorter chain; hepatotoxicity in mice
HFPO-TA 13252-14-7 C₉F₁₇O₄ Carboxylic acid 496.07 Intermediate metabolite of HFPO-TeA in rats
F-53B (Cl-PFESA) 73606-19-6 C₁₂ClF₂₄O₄S⁻K⁺ Sulfonic acid 654.18 Persistent sulfonic acid; bioaccumulative in aquatic organisms

Toxicological Profiles

HFPO-TeA Methyl Ester vs. HFPO-TeA (Acid Form)
  • Metabolism : The methyl ester is expected to hydrolyze to HFPO-TeA in biological systems, similar to how GenX (HFPO-DA ammonium salt) releases the acid form in vivo .
  • Thyroid Disruption : HFPO-TeA exposure in rats caused significant reductions in T3 (triiodothyronine) and T4 (thyroxine) hormones at 17 mg/kg/day, with sex-dependent plasma concentrations (males: 224 ng/mL; females: 250 ng/mL) . The ester form may delay toxicity onset due to slower hydrolysis.
  • Hepatotoxicity : HFPO-TeA increased absolute liver weight in male rats (22.45 g at 6.3 mg/kg/day vs. 14.50 g in controls) , comparable to GenX-induced liver enlargement .
Comparison with Shorter-Chain PFECAs (GenX, HFPO-TA)
  • HFPO-TA : Detected as a metabolite of HFPO-TeA in rat plasma, suggesting shared degradation pathways . HFPO-TA has demonstrated cytotoxicity in human liver cells (IC₅₀: 50–100 μM) .

Environmental Persistence and Bioaccumulation

  • Volatility : The methyl ester’s lower polarity may enhance atmospheric transport compared to the acid form, analogous to volatile precursors of PFOA .
  • Degradation : Ester forms are prone to hydrolysis in water/soil, releasing persistent carboxylic acids. HFPO-TeA has been detected in fluoropolymer production waste and adjacent water bodies in China .
  • Bioaccumulation: HFPO-TeA’s longer chain (12 carbons vs.

Mechanistic Insights from In Vitro and In Vivo Studies

Metabolic Pathways

  • Phase II Transformations: In vitro hepatocyte assays predict HFPO-TeA metabolism via glycine conjugation (C₁₄H₄F₂₃NO₆; 718.97 Da) and glucuronidation (C₁₈H₉F₂₃O₁₁; 837.98 Da) .
  • Sex Differences : Male rats exhibited higher HFPO-TeA plasma concentrations (126–210 ng/mL) than females (53.2–86.8 ng/mL) at 17 mg/kg/day, linked to differential protein binding or renal clearance .

Thyroid Hormone Dysregulation

HFPO-TeA reduced T4 levels by 75% in males and 46% in females at 17 mg/kg/day, mirroring effects of PFOS and PFOA on thyroxine transport proteins .

Regulatory and Environmental Implications

  • EU Regulations : HFPO-TeA and its ester fall under the EU’s broad PFAS restriction proposal (2023), which targets >10,000 PFAS due to persistence and mobility .
  • Detection in Biosolids : HFPO-TeA has been identified in fluoropolymer raw materials and wastewater, raising concerns about environmental release during manufacturing .

Biological Activity

Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid, methyl ester (PFTrTDA-ME), is a perfluoroalkyl substance (PFAS) characterized by its unique chemical structure and properties. This compound has garnered attention due to its potential applications and implications in environmental science and toxicology. This article explores the biological activity of PFTrTDA-ME, focusing on its interactions with biological systems, potential toxicity, and environmental impact.

  • Molecular Formula : C13H3F23O5
  • Molecular Weight : 676.12 g/mol
  • CAS Number : 39187-47-8
  • Structure : The compound features a perfluorinated carbon chain with ester functional groups that enhance its solubility in various solvents.

Biological Activity Overview

The biological activity of PFTrTDA-ME is influenced by its chemical structure, which includes multiple fluorinated carbons. These characteristics contribute to its stability and resistance to degradation in biological systems.

Toxicological Studies

Recent studies have examined the toxicological effects of PFTrTDA-ME on various organisms. Key findings include:

  • Cytotoxicity : In vitro studies indicate that PFTrTDA-ME exhibits cytotoxic effects on mammalian cell lines at high concentrations. The mechanism appears to involve oxidative stress and disruption of cellular membranes .
  • Endocrine Disruption : Research suggests that PFTrTDA-ME may interfere with endocrine functions in vertebrates. It has been shown to bind to hormone receptors, potentially leading to altered hormonal signaling pathways .
  • Bioaccumulation Potential : Due to its lipophilic nature, PFTrTDA-ME has a high potential for bioaccumulation in aquatic organisms. Studies have detected significant levels of PFAS in fish and other aquatic life forms exposed to contaminated water sources .

Environmental Impact

PFTrTDA-ME is persistent in the environment due to its strong carbon-fluorine bonds, making it resistant to biodegradation. This persistence raises concerns regarding long-term ecological impacts:

  • Aquatic Toxicity : Laboratory tests have demonstrated that PFTrTDA-ME can be toxic to aquatic organisms such as algae and fish at environmentally relevant concentrations .
  • Soil Contamination : The compound has been detected in soil samples near industrial sites, indicating potential pathways for groundwater contamination and subsequent human exposure through the food chain .

Case Studies

Several case studies have highlighted the biological effects of PFTrTDA-ME:

  • Case Study 1: Fish Exposure
    A study conducted on the effects of PFTrTDA-ME on zebrafish revealed developmental abnormalities at concentrations above 10 µg/L. The observed effects included malformations in the skeletal structure and impaired swimming behavior .
  • Case Study 2: Human Cell Lines
    Research involving human liver cell lines showed that exposure to PFTrTDA-ME resulted in increased levels of reactive oxygen species (ROS), indicating oxidative stress. This effect was dose-dependent, with significant alterations noted at concentrations exceeding 50 µM .

Data Tables

PropertyValue
Molecular FormulaC13H3F23O5
Molecular Weight676.12 g/mol
CAS Number39187-47-8
SolubilitySlightly soluble in DMSO
Toxicity (LC50 - Fish)15 µg/L
Cytotoxic Concentration>50 µM

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid, methyl ester in environmental or biological samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For environmental matrices (e.g., water, egg yolk), samples are typically extracted using solid-phase extraction (SPE) with methanol/water mixtures. Isotope dilution with ¹³C-labeled internal standards (e.g., perfluoro-¹³C₆-decanoic acid) improves quantification accuracy. Detection limits range from 0.1–1 ng/g wet weight, depending on matrix complexity .

Q. How do researchers design dose-response studies for this compound in rodent models?

  • Methodological Answer : Studies often employ Sprague Dawley rats exposed via oral gavage across multiple dose levels (e.g., 0.3–335.2 mg/kg/day) over 5–28 days. Key endpoints include mortality, body weight changes, thyroid hormone levels (T3/T4), and plasma pharmacokinetics. Sex-stratified analysis is critical due to observed sex-based differences in toxicokinetics .

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